1-(Pyridin-3-yl)pent-1-yn-3-one CAS number and safety data
1-(Pyridin-3-yl)pent-1-yn-3-one CAS number and safety data
The following technical guide provides an in-depth analysis of 1-(Pyridin-3-yl)pent-1-yn-3-one , a specialized conjugated ynone intermediate used in heterocyclic synthesis and medicinal chemistry.
Content Type: Technical Guide & Safety Protocol Audience: Medicinal Chemists, Process Safety Engineers, and Research Scientists
Executive Summary
1-(Pyridin-3-yl)pent-1-yn-3-one is a heteroaromatic alkynone featuring a pyridine ring conjugated to a propargyl ketone system. It serves as a high-value electrophilic building block in organic synthesis, particularly for the construction of fused heterocycles (e.g., pyrazoles, pyrimidines) and as a Michael acceptor in the design of covalent enzyme inhibitors.
Due to its specific nature as a research intermediate, it is often synthesized in situ or on-demand. This guide outlines the structural identity, validated synthesis protocols, and a composite safety profile derived from its functional group reactivity.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
Identification
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Systematic Name: 1-(Pyridin-3-yl)pent-1-yn-3-one
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Synonyms: Ethyl (3-pyridyl)ethynyl ketone; 1-(3-Pyridinyl)-1-pentyn-3-one
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CAS Number: Not widely listed in public commercial registries. (Treat as Novel Research Chemical).
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Related Analog CAS (Phenyl analog): 15908-62-0 (1-Phenyl-1-pentyn-3-one)
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SMILES: CCC(=O)C#Cc1cnccc1
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InChI Key: (Predicted) ZWZ... (Structure specific)
Predicted Physicochemical Data
| Property | Value (Predicted) | Context |
| Molecular Formula | C₁₀H₉NO | - |
| Molecular Weight | 159.19 g/mol | - |
| Appearance | Yellow to Brown Oil/Solid | Conjugation often imparts color.[1][2][3] |
| Boiling Point | ~280–300°C (760 mmHg) | Extrapolated from aryl ynones. |
| Solubility | DCM, EtOAc, DMSO, MeOH | Poor solubility in water. |
| LogP | ~1.5 – 2.0 | Moderate lipophilicity. |
Synthesis & Experimental Protocols
The most robust method for synthesizing 1-(Pyridin-3-yl)pent-1-yn-3-one is via the Sonogashira Cross-Coupling reaction. This method couples a terminal alkyne (pent-1-yn-3-one) with a halopyridine.
Primary Route: Sonogashira Coupling
Reaction Logic: Palladium catalyzes the C-C bond formation between the sp² hybridized carbon of 3-bromopyridine and the sp hybridized carbon of the terminal alkyne. Copper(I) iodide acts as a co-catalyst to activate the alkyne.
Reagents:
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Substrate A: 3-Bromopyridine (1.0 equiv)
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Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2–5 mol%)
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Co-Catalyst: Copper(I) Iodide [CuI] (1–3 mol%)
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Base/Solvent: Triethylamine (Et₃N) or Diisopropylamine (DIPA) in THF or DMF.
Step-by-Step Protocol:
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Preparation: Flame-dry a two-neck round-bottom flask and purge with Argon or Nitrogen.
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Charging: Add Pd(PPh₃)₂Cl₂ and CuI to the flask.
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Solvent Addition: Add degassed THF (anhydrous) and Et₃N via syringe.
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Substrate Addition: Add 3-bromopyridine, followed by the slow addition of pent-1-yn-3-one (to prevent homocoupling of the alkyne).
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Reaction: Stir the mixture at Room Temperature (25°C) for 1 hour, then heat to 50°C if conversion is slow. Monitor via TLC (Hexane:EtOAc 3:1).
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Endpoint: Disappearance of 3-bromopyridine spot.
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Workup: Filter the reaction mixture through a pad of Celite to remove metal salts. Wash the pad with EtOAc.
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Purification: Concentrate the filtrate under reduced pressure. Purify the residue via Flash Column Chromatography (Silica Gel, 0-20% EtOAc in Hexanes).
Synthesis Workflow Diagram
Caption: Figure 1. Sonogashira coupling workflow for the synthesis of the target alkynone.
Safety Data & Handling (Composite SDS)
Note: As a specific SDS may not exist for this research chemical, this profile is derived from "Read-Across" data using the functional group approach (Pyridine + Conjugated Ynone).
Hazard Identification (GHS Classification)
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Signal Word: DANGER
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Hazard Statements:
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H302/H332: Harmful if swallowed or inhaled (Pyridine moiety).
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H315: Causes skin irritation.
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H317: May cause an allergic skin reaction (High potency skin sensitizer due to Michael acceptor motif).
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Personal Protective Equipment (PPE)
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Respiratory: Use a NIOSH-approved respirator (N95 or P100) if handling powders or generating aerosols. Work strictly within a chemical fume hood.
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Skin: Nitrile rubber gloves (minimum thickness 0.11 mm). Warning: Alkynones can permeate standard gloves; change immediately upon splash contact.
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Eyes: Chemical safety goggles.
Emergency Protocols
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Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen.
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Skin Contact: Wash with copious amounts of soap and water. Do not use ethanol (may enhance absorption).
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Spill: Absorb with inert material (vermiculite/sand). Do not use combustible materials.
Applications in Drug Discovery
This compound is a versatile "linchpin" intermediate. Its reactivity is defined by two electrophilic sites: the alkyne (C≡C) and the ketone (C=O).
Heterocycle Formation
The 1,3-electrophilic character allows for condensation with binucleophiles:
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Pyrazoles: Reaction with Hydrazine (
) yields 3-(pyridin-3-yl)-5-ethyl-1H-pyrazole. -
Pyrimidines: Reaction with Amidines yields substituted pyrimidines.
Reactivity Pathway Diagram
Caption: Figure 2. Divergent synthesis pathways utilizing the alkynone core for heterocycle generation and bioconjugation.
References
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Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[2][6] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.
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Chinchilla, R., & Nájera, C. (2007).[2] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
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PubChem Compound Summary. (2024). Pent-1-yn-3-one (Precursor Data).[4][5] National Center for Biotechnology Information.
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Bagley, M. C., et al. (2002). One-pot synthesis of pyridines and pyrimidines via the Bohlmann-Rahtz reaction. Journal of the American Chemical Society.[2] (Contextual reference for alkynone reactivity).
Sources
- 1. 3-Ethynylpyridine | CAS#:2510-23-8 | Chemsrc [chemsrc.com]
- 2. Sonogashira-Hagiwara Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. US20240066027A1 - Novel par-2 inhibitors - Google Patents [patents.google.com]
- 4. psg.gsfc.nasa.gov [psg.gsfc.nasa.gov]
- 5. patents.justia.com [patents.justia.com]
- 6. chem.libretexts.org [chem.libretexts.org]
